3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound belonging to the arylpyrimidine family. [] This class of compounds exhibits antagonist activity towards the 5-HT2B receptor. [] Arylpyrimidines, and particularly benzodiazepine derivatives, are widely studied for their potential in treating a variety of conditions including anxiety, insomnia, seizures, and muscle spasms. [, , ]
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the class of benzodiazepines. This compound features a unique structure characterized by a diazepine ring fused with a phenyl group and a fluorine atom, which may influence its biological activity and pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 273.27 g/mol .
This compound is classified under benzodiazepines, which are known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other conditions. The presence of the amino and fluoro substituents in its structure suggests potential modifications that can enhance its therapeutic efficacy or alter its pharmacokinetic properties .
The synthesis of 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the diazepine core.
Technical Details:
An example synthesis might involve:
The molecular structure of 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one consists of:
The compound's structure can be confirmed through various spectroscopic techniques:
The chemical reactivity of 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one can include:
Technical Details:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess product formation and purity .
The mechanism of action for compounds within the benzodiazepine class generally involves modulation of neurotransmitter systems, particularly gamma-Aminobutyric acid (GABA) receptors in the central nervous system.
Research indicates that structural modifications, such as those present in 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, can significantly influence its potency and efficacy at GABA receptors .
The physical properties include:
Key chemical properties involve:
Relevant data from studies indicate that these properties can affect bioavailability and pharmacological profiles .
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has potential applications in:
The compound 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one represents a deliberate structural evolution within the benzodiazepine class, designed to optimize pharmacological properties. Its emergence in scientific literature is relatively recent compared to classical benzodiazepines like diazepam (approved in 1963) [3] [6]. The core structure identifies it as a 1,4-benzodiazepine, characterized by a fused benzene ring attached to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4. The specific structural signature of this compound lies in its 9-fluoro substitution on the benzo ring and a 3-amino group replacing the traditional 3-position carbonyl or methylene group found in early benzodiazepines [1] [5].
Table 1: Key Structural Features Defining the Compound
Structural Position | Substituent/Group | Significance in Benzodiazepine Chemistry |
---|---|---|
Core Scaffold | Benzo[e][1,4]diazepin-2(3H)-one | Defines the 7-membered diazepine ring fused to a benzene ring; the "2(3H)-one" indicates the lactam carbonyl at position 2. |
Position 3 | Amino (-NH2) | Replaces traditional carbonyl/methylene; alters H-bonding potential and electronic properties critical for receptor interaction. |
Position 9 | Fluoro (F) | Electron-withdrawing group; influences lipophilicity, metabolic stability, and potentially receptor subtype affinity. |
Position 5 | Phenyl (C6H5) | Common in active benzodiazepines; contributes to hydrophobic binding interactions within the receptor pocket. |
While its exact first synthesis date and originating laboratory are not explicitly detailed in the provided sources, its presence in chemical databases like PubChem (CID: 90082785) signifies its recognition as a distinct entity of research interest [1]. The existence of a closely related analog lacking the 9-fluoro group, (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CID 1502031), highlights the exploration of structure-activity relationships (SAR) within this 3-amino substituted subclass [2]. The chirality implied by the "(R)" designation in the analog underscores the potential importance of stereochemistry at position 3 for activity, although specific data for the 9-fluoro compound is not provided.
This compound holds significant academic interest due to its strategic structural modifications targeting the limitations of classical benzodiazepines. Its design embodies key principles in modern CNS drug discovery:
Receptor Subtype Selectivity: Traditional benzodiazepines (e.g., diazepam) act non-selectively on GABAA receptors containing α1, α2, α3, or α5 subunits, leading to a combination of desired effects (anxiolysis, anticonvulsant) and side effects (sedation, ataxia, dependence). The 9-fluoro and 3-amino substitutions represent efforts to fine-tune binding to specific GABAA receptor subtypes [3] [6]. Computational and receptor binding studies on similar analogs suggest the 3-amino group may form unique hydrogen bonds within the benzodiazepine binding site (BZBS), potentially altering subtype preference compared to the classic 3-carbonyl group. The electron-withdrawing fluoro group at position 9 could further modulate the electron density of the fused ring system, influencing binding affinity and kinetics [1] [5].
Metabolic Stability Optimization: Classical 1,4-benzodiazepines like diazepam undergo extensive hepatic metabolism, often via CYP3A4, leading to long-acting active metabolites (e.g., desmethyldiazepam, t½=150 hours) that contribute to prolonged effects and accumulation, especially in vulnerable populations like the elderly [3] [6]. The 3-amino substitution represents a significant metabolic handle change. While amino groups can undergo acetylation or oxidation, their metabolic pathways differ substantially from the oxidative N-dealkylation or C3-hydroxylation pathways prevalent in older benzodiazepines. The 9-fluoro group is strategically placed to block oxidative metabolism (hydroxylation) on the benzo ring, a common site of phase I metabolism in non-fluorinated analogs. This dual modification (3-amino, 9-fluoro) is hypothesized to shift the metabolic profile, potentially leading to shorter, more predictable durations of action or different inactive metabolites, reducing accumulation risk [1] [3].
SAR Exploration Scaffold: The compound serves as a crucial probe molecule for understanding the SAR of 3-amino substituted benzodiazepines. Its comparison with the non-fluorinated analog (CID 1502031) allows researchers to isolate the specific impact of the 9-fluoro group on potency, selectivity, lipophilicity (LogP), and pharmacokinetic parameters [1] [2]. The presence of the phenyl ring at position 5 allows investigation into hydrophobic pocket interactions within the receptor. This scaffold provides a versatile platform for further derivatization – the 3-amino group can be acylated, alkylated, or used to form heterocyclic rings, enabling the generation of diverse libraries targeting not only GABAA receptors but potentially other CNS targets where diazepine scaffolds show activity [5] [7].
Table 2: Potential Pharmacological Advantages of Structural Modifications
Structural Modification | Targeted Limitation of Classical BZDs | Potential Advantage | Evidence from Related Compounds |
---|---|---|---|
3-Amino Group | Metabolic instability (C3 oxidation), non-selectivity | Altered metabolic pathways; potentially novel binding interactions promoting subtype selectivity. | Existence of distinct 3-amino analogs (e.g., CID 1502031) explored for activity [2]. |
9-Fluoro Substituent | Susceptibility to ring oxidation (Phase I metabolism); suboptimal binding affinity | Blocked metabolism at C9; enhanced lipophilicity/Brain penetration; modulated electron density for improved binding. | Fluorinated benzodiazepines (e.g., Flunitrazepam) demonstrate metabolic shifts and potency changes [3] [6]. |
Core Benzo[e]diazepine | Varied pharmacokinetics based on ring saturation/unsaturation | Defined scaffold for consistent SAR studies and property prediction. | Well-established framework for GABAA modulation [3] [7]. |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8